![molecular formula C13H14F3N3OS B2962232 3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 832739-30-7](/img/structure/B2962232.png)
3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
“3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the linear formula C25H22F3N3OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound consists of a planar thieno[2,3-b]pyridine ring with both phenyl rings being inclined from the thieno[2,3-b]pyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Scientific Research Applications
Drug Discovery and Development
This compound, due to its structural uniqueness, serves as a potential candidate for drug discovery. Its core structure is similar to that found in many pharmacologically active molecules. The trifluoromethyl group, in particular, is a common feature in several FDA-approved drugs, indicating the compound’s potential utility in medicinal chemistry .
Organic Synthesis
In the realm of organic synthesis, this compound can act as a building block for more complex molecules. Its reactive sites, such as the amino group, allow for further functionalization, which is a valuable trait for synthetic chemists looking to construct diverse molecular libraries.
Material Science
The unique properties of this compound, including its stability and electronic characteristics, make it a candidate for material science applications. It could be used in the development of new materials with specific optical or electronic properties.
Antimicrobial and Antioxidant Studies
Although the compound itself may not exhibit significant antimicrobial activity, its derivatives could be synthesized and tested for such properties. Additionally, its potential antioxidant activity could be explored further to assess its suitability in combating oxidative stress-related damage .
Chemical Synthesis
As a versatile intermediate, this compound can be used in chemical synthesis to create a variety of derivatives. These derivatives can then be evaluated for a wide range of activities, which could include biological activity or catalysis .
Environmental Science
While direct applications in environmental science are not immediately evident, the compound’s derivatives could be studied for their environmental impact. This includes assessing their biodegradability, toxicity, and potential as environmentally friendly alternatives to more harmful substances .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial and antioxidant activities .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to exhibit antimicrobial and antioxidant activities, suggesting they may interact with pathways related to these functions .
properties
IUPAC Name |
3-amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3OS/c1-12(2,3)5-4-6(13(14,15)16)19-11-7(5)8(17)9(21-11)10(18)20/h4H,17H2,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPZYFGVRDVSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
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